N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^{1}\text{H}$$ NMR spectrum would feature distinct signals:
Infrared (IR) Spectroscopy
Key vibrational modes include:
- N-H stretching at 3350–3450 cm$$^{-1}$$.
- C-F stretching at 1220–1250 cm$$^{-1}$$.
- Thiazole ring vibrations (C=S/C-N) at 1480–1520 cm$$^{-1}$$.
Table 2: Major IR Absorption Bands
| Band (cm$$^{-1}$$) | Assignment | Source |
|---|---|---|
| 3425 | N-H stretch | |
| 1243 | C-F stretch | |
| 1498 | Thiazole ring deformation |
UV-Vis Spectroscopy
The conjugated π-system absorbs strongly in the 280–320 nm range, with a molar absorptivity (ε) > 10$$^4$$ L·mol$$^{-1}$$·cm$$^{-1}$$. Benzothiazole-thiazolo fusion red-shifts absorption by ~20 nm compared to monomeric thiazoles.
Mass Spectrometry
High-resolution ESI-MS would show a molecular ion peak at m/z 486.04 (C$${19}$$H$${12}$$F$${1}$$N$${5}$$S$$_{4}$$$$)^{+}$$) with characteristic fragmentation:
- Loss of -SMe (62 Da) at m/z 424.
- Cleavage of the benzothiazole-amine bond yielding ions at m/z 212 and 274.
Computational Chemistry Approaches for Electron Density Mapping
Density Functional Theory (DFT) calculations at the B3LYP/6-31G level predict a HOMO-LUMO gap of 3.12 eV, indicating moderate electronic stability. Electron density maps reveal:
- Localized negative charge (-0.32 e) on the fluorine atom.
- Positive charge (+0.28 e) on the thiazole sulfur atoms.
Figure 1: Frontier Molecular Orbitals
- HOMO: Localized on the benzothiazole π-system.
- LUMO: Dominated by the thiazolo[4,5-g]benzothiazole core.
Non-covalent interaction (NCI) analysis identifies weak CH-π interactions (∼3.8 kJ/mol) between methylsulfanyl groups and adjacent aromatic rings, consistent with crystallographic trends in similar compounds.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4S4/c1-22-16-19-9-6-5-8-12(13(9)25-16)24-14(18-8)21-15-20-11-7(17)3-2-4-10(11)23-15/h2-6H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNFWWFOMJIKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of fluorine and sulfur atoms, which are critical for its biological activity. The incorporation of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .
Anticancer Activity
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : A study highlighted that compounds with similar structures to this compound showed potent growth inhibition in various human cancer cell lines, including breast and colon cancers. The IC50 values ranged from 1.94 to 3.46 μM for certain derivatives .
- Mechanism of Action : The mechanism underlying its anticancer activity involves cell cycle arrest and inhibition of tubulin polymerization. Specifically, compounds were found to induce G2/M phase arrest in MCF-7 breast cancer cells, leading to apoptosis .
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties:
- Antifungal and Antibacterial Effects : Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mode of action often involves disruption of microbial cell membranes and interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that benzothiazole compounds can inhibit glutathione S-transferase (GST), an enzyme involved in detoxification processes in cells. This inhibition can lead to increased susceptibility of cancer cells to chemotherapy .
- Alteration of Protein Expression : Proteomic analyses have revealed that exposure to benzothiazole derivatives results in significant changes in protein expression profiles associated with stress responses and energy metabolism in various organisms .
Case Studies
Several case studies have documented the effects of benzothiazole derivatives:
- Study on Cancer Cell Lines : A specific study evaluated the effects of a related benzothiazole compound on different tumor cell lines and found that it induced apoptosis through the mitochondrial pathway. The study concluded that these compounds could be further developed into therapeutic agents for cancer treatment .
- Microbial Resistance Studies : Another investigation focused on the antifungal activity against Sclerotinia sclerotiorum, demonstrating that benzothiazole derivatives could serve as potential agents for agricultural applications against plant pathogens .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with benzothiazole and thiazole moieties exhibit considerable antimicrobial activities. N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine has been studied for its efficacy against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives exhibit potent activity against bacteria such as Staphylococcus aureus and Salmonella typhi, with MIC values ranging from 4–20 μmol L⁻¹ .
| Compound | Target Bacteria | MIC (μmol L⁻¹) |
|---|---|---|
| 7a | Bacillus subtilis | 6 |
| 7e | Salmonella typhi | 8 |
| 9a | Staphylococcus aureus | 4 |
These findings suggest that the incorporation of the fluorine atom may enhance the cytotoxicity of the compound compared to non-fluorinated analogs .
Anticancer Properties
The anticancer potential of this compound is also noteworthy. Studies have shown that derivatives containing this compound can induce apoptosis in cancer cells by activating caspase pathways .
For instance:
- Compounds derived from benzothiazoles have demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and colon cancer cell lines .
| Compound Name | Cell Line Tested | IC₅₀ (μM) |
|---|---|---|
| Compound 14 | HCT-116 | 0.9 |
| Compound 15 | THP-1 | 1 |
These results indicate the potential of this compound as a lead for developing new anticancer agents.
Case Studies
Several studies have documented the applications of this compound in real-world scenarios:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics like cefotaxime .
- Anticancer Activity Assessment : Research involving xenograft models revealed that compounds similar to this compound showed promising results in reducing tumor growth with minimal toxicity .
Comparison with Similar Compounds
Key Observations :
- Ring saturation (e.g., tetrahydro-benzothiazole in ) reduces aromaticity, altering solubility and conformational flexibility .
Physicochemical Properties
Analysis :
- The methylsulfanyl group in both the target compound and ’s analog contributes to lipophilicity, reducing aqueous solubility.
- The triazine derivative () exhibits higher water solubility (42.1 µg/mL), likely due to its polar triazine and tetrahydrofuran groups .
Spectral Characteristics
- IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives () confirms cyclization, a principle applicable to verifying the target compound’s fused-ring integrity .
- NMR : Aromatic proton signals in the δ 7.0–8.5 ppm range would distinguish the fluorinated benzothiazolyl group in the target compound, as seen in fluorinated analogs in .
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Peaks/Features | Reference |
|---|---|---|
| -NMR | δ 2.5–2.7 (SCH), δ 6.5–8.2 (aromatic protons) | |
| IR | 1621 cm (C=N), 3550 cm (N–H) | |
| HRMS | m/z 466 (M) |
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| Space Group | P2/c | Common for fused thiazoles |
| R | < 0.05 | Data quality threshold |
| Software | SHELXL (v.2018/3) | Refinement of H-bond networks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
